
N-ACETYL-beta-D-GLUCOSAMINE
Overview
Description
N-Acetyl-beta-D-Glucosamine (NAG) is an amino sugar derivative of glucosamine, characterized by an acetyl group attached to the nitrogen atom of the D-glucosamine backbone. Its chemical formula is C₈H₁₅NO₆, with a molecular weight of 221.209 g/mol and a specific optical rotation of +39° to +43° . NAG is a critical component of glycosaminoglycans (e.g., hyaluronic acid) and bacterial cell walls (e.g., peptidoglycan). It also serves as a substrate for enzymes like N-acetyl-beta-D-glucosaminidase (NAGase), a lysosomal biomarker used to diagnose conditions such as diabetic nephropathy, coronary artery disease, and leukemia .
NAG is commercially available as a white crystalline powder (purity ≥98%) with a melting point of 196–205°C and low toxicity, making it suitable for pharmaceutical and cosmetic applications . Its immunological properties include molecular mimicry with cytokeratin peptides, inducing anti-carbohydrate antibody responses relevant to autoimmune diseases .
Preparation Methods
Enzymatic Production from Fungal Biomass
Fungal Biomass as a Chitin Source
Fungal biomass, particularly from Aspergillus niger and Trichoderma spp., serves as a sustainable feedstock for NAG due to its high chitin (15–20 wt%) and glucan (50+ wt%) content . The intertwined chitin-glucan matrix necessitates sequential degradation: glucanases first hydrolyze β-1,3/1,6-glucans to expose chitin microfibrils, followed by chitinases and β-N-acetylglucosaminidases cleaving chitin into NAG monomers . For instance, Aspergillus niger biomass derived from citric acid production has been processed using Trichoderma harzianum-sourced enzymes, achieving 4.04 g/L NAG after 72 hours at pH 5.5 and 28°C .
Enzyme Systems and Reaction Optimization
Commercial enzyme cocktails (e.g., Sigma L-1412 lysing enzymes) combine chitinase (140 U/g), protease (0.728 U/g), and cellulase (1.54 U/g) activities to degrade biomass . Key parameters include:
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pH : 4.0–6.0 to maintain enzyme stability and activity.
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Temperature : 20–45°C, with 28°C optimal for fungal enzymes.
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Substrate loading : 15–20% dry biomass maximizes NAG yield without inhibiting enzymes .
A 216-hour fermentation of Trichoderma reesei in Aspergillus biomass media yielded 0.22 g/L NAG, highlighting the trade-off between enzymatic efficiency and process duration .
Chemical Hydrolysis of Chitin
Acidic Hydrolysis Mechanisms
Concentrated hydrochloric acid (20% w/v) at 60–90°C protonates chitin’s acetamido groups, hydrolyzing β-1,4-glycosidic bonds to release NAG . Kinetic studies show NAG formation peaks at 60°C (6.42 g/L), whereas higher temperatures (90°C) favor glucosamine production due to deacetylation . Acid concentration critically impacts yield: 2% HCl produces negligible NAG, while 20% HCl achieves 85% conversion efficiency .
Pretreatment and Byproduct Management
Prior alkali treatment (2% NaOH) removes proteins and lipids, reducing side reactions during hydrolysis . Post-hydrolysis neutralization with KOH precipitates salts, enabling NAG recovery via filtration. However, residual chloride ions necessitate extensive washing, complicating purification .
Synthetic Acylation of Glucosamine
Halide-Free Glucosamine Synthesis
The US7511134B1 patent details a two-step process:
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Glucosamine base purification : Lithium hydroxide deprotonates glucosamine hydrochloride in methanol, precipitating 99% pure glucosamine base (151 g yield, 84.3% efficiency) .
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Acylation : Glucosamine base reacts with acetic anhydride in methanol at 5°C, followed by gradual warming to 45°C. This yields 158 g NAG (99% HPLC purity) with a melting point of 201–202°C .
Solvent and Stoichiometry Considerations
Branched alcohols (isopropanol, tert-butanol) enhance glucosamine solubility while minimizing byproduct formation. A 1:1.2 molar ratio of glucosamine to acetic anhydride ensures complete acetylation, with excess reagent removed via methanol washes .
Comparative Analysis of Production Methods
Parameter | Enzymatic | Chemical Hydrolysis | Synthetic |
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Yield (g/L) | 4.04 | 6.42 | 158 (batch) |
Purity (%) | 95 | 85 | 99 |
Reaction Time | 72–216 hours | 6–7 hours | 24 hours |
Byproducts | Oligosaccharides | Glucosamine | Lithium chloride |
Scalability | Moderate | High | Low |
Enzymatic methods suit large-scale bioreactors but face cost barriers from enzyme procurement. Chemical hydrolysis offers rapid production but lower purity, while synthetic routes excel in purity but require halide-free precursors .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetylglucosaminic acid.
Reduction: Reduction of the compound can yield N-acetylglucosamine alcohol.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: N-acetylglucosaminic acid
Reduction: N-acetylglucosamine alcohol
Substitution: Various substituted glucosamine derivatives
Scientific Research Applications
Clinical Applications
1.1 Joint Health and Osteoarthritis
N-acetylglucosamine has garnered attention for its potential benefits in treating joint disorders, particularly osteoarthritis. Research indicates that it can enhance cartilage health by promoting the synthesis of glycosaminoglycans and hyaluronic acid in articular chondrocytes, thereby improving joint function and reducing inflammation . Clinical trials have demonstrated its efficacy in alleviating symptoms associated with osteoarthritis, such as pain and stiffness, with some studies reporting significant improvements in joint mobility among patients .
1.2 Anti-Inflammatory Properties
The compound exhibits notable anti-inflammatory effects. Recent studies have shown that modified derivatives of N-acetylglucosamine can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in various models of inflammation . This suggests its potential use in treating inflammatory diseases beyond joint disorders, including conditions like rheumatoid arthritis and other autoimmune diseases.
1.3 Metabolic Effects
N-acetylglucosamine has been investigated for its impact on glucose metabolism. Studies indicate that it does not significantly affect blood glucose levels while potentially enhancing glucose uptake in cells, making it a candidate for further research into metabolic disorders such as diabetes .
Biomaterials and Tissue Engineering
2.1 Scaffold Development
N-acetylglucosamine is utilized in the development of biomaterials for tissue engineering due to its biocompatibility and ability to promote cell adhesion and proliferation. It serves as a key component in hydrogels and scaffolds designed for regenerative medicine applications . The incorporation of N-acetylglucosamine into these materials enhances their mechanical properties and biological functionality.
2.2 Drug Delivery Systems
The compound is also being explored for use in drug delivery systems. Its ability to form nanoparticles allows for targeted delivery of therapeutic agents, particularly in cancer treatment. The modification of drug molecules with N-acetylglucosamine can improve their solubility and bioavailability, leading to enhanced therapeutic efficacy .
Immunological Applications
3.1 Autoimmunity Research
Recent studies have identified a strong immune response against N-acetylglucosamine in certain autoimmune conditions, such as rheumatic heart disease. The presence of specific IgG subclasses targeting this compound has been linked to disease progression, indicating that it may serve as a biomarker for early detection of autoimmune responses . This opens avenues for further exploration into immunological therapies targeting N-acetylglucosamine.
3.2 Biofilm Formation Studies
N-acetylglucosamine plays a role in microbial biofilm formation, particularly in pathogenic bacteria like Cutibacterium acnes. Understanding its role in biofilms can inform strategies to combat antibiotic resistance and improve treatment protocols for infections associated with biofilm-forming bacteria .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-ACETYL-beta-D-GLUCOSAMINE involves its incorporation into glycoproteins and glycolipids. It serves as a substrate for various enzymes involved in the biosynthesis of these macromolecules. The compound interacts with specific molecular targets, such as glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is essential for maintaining cellular communication and structural integrity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators
Stereochemical Variations: N-Acetyl-D-Galactosamine differs from NAG by the configuration at C4 (axial hydroxyl in galactose vs. equatorial in glucose), altering its role in glycoprotein synthesis (e.g., blood group antigens) . Alpha vs. Beta Anomers: NAG’s β-anomer is enzymatically stable and prevalent in human glycoconjugates, while α-anomers (e.g., N-Acetyl-alpha-D-glucosamine) are rare and lack therapeutic relevance .
Functional Roles :
- NAG vs. Glucosamine : NAG’s acetyl group enhances solubility and bioavailability, making it preferable for drug formulations. Glucosamine, lacking this group, is primarily used in dietary supplements .
- NAG vs. NAG Tetraacetate : Tetraacetylation increases lipophilicity, enabling membrane permeability in cell-based studies .
Biomarker Utility: NAGase Activity: Elevated urinary NAG (uNAG) correlates with early diabetic nephropathy, distinguishing it from other lysosomal enzymes (e.g., β-galactosidase) . Microbiological Specificity: 4-O-β-D-Galactopyranosyl-NAG exhibits unique interactions with microbial lectins, unlike non-glycosylated NAG .
Biological Activity
N-acetyl-beta-D-glucosamine (GlcNAc) is a naturally occurring amino sugar that plays crucial roles in various biological processes. It is a key component of glycosaminoglycans and glycoproteins, which are essential for cellular functions such as cell signaling, structural integrity, and immune responses. This article explores the biological activity of GlcNAc, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is derived from glucosamine through acetylation. It is involved in the synthesis of chitin, a structural polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi. In humans, GlcNAc contributes to the formation of hyaluronic acid, proteoglycans, and other glycosaminoglycans critical for maintaining cartilage and joint health.
Biological Functions
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Anti-inflammatory Properties :
- GlcNAc has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation. For instance, studies have demonstrated that GlcNAc can reduce leukocyte migration in lipopolysaccharide (LPS)-induced inflammation models in mice .
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Joint Health :
- Clinical trials have indicated that GlcNAc supplementation may alleviate symptoms associated with osteoarthritis and rheumatoid arthritis. A randomized controlled trial involving 66 participants found no significant adverse effects from GlcNAc supplementation, suggesting it is safe for long-term use .
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Cellular Mechanisms :
- GlcNAc modulates O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins, influencing various cellular processes including signal transduction, transcriptional regulation, and stress responses . Increased O-GlcNAc levels have been associated with enhanced cell proliferation and survival under stress conditions.
Case Studies and Clinical Trials
- Osteoarthritis Treatment :
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Inflammation Models :
- In a study examining the anti-inflammatory effects of two new derivatives of GlcNAc (BNAG1 and BNAG2), BNAG1 demonstrated superior inhibition of IL-6 and TNF-α production compared to both BNAG2 and the parent compound . This suggests potential for developing more effective anti-inflammatory agents based on GlcNAc derivatives.
Mechanistic Insights
Research has elucidated several mechanisms through which GlcNAc exerts its biological effects:
- Inhibition of Pro-inflammatory Cytokines : GlcNAc reduces the secretion of IL-6 and TNF-α from macrophages stimulated by LPS, indicating its role in modulating immune responses .
- Enhancement of Cartilage Repair : By promoting chondrocyte proliferation and differentiation, GlcNAc supports cartilage repair mechanisms, making it a candidate for treating degenerative joint diseases.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal methodologies for synthesizing and purifying N-Acetyl-beta-D-Glucosamine (NAG) in laboratory settings?
NAG synthesis typically involves enzymatic or chemical methods. Enzymatic approaches, such as using chitinases or hexosaminidases to hydrolyze chitin, are preferred for high stereochemical purity . Chemical synthesis via acetylation of glucosamine requires careful pH control (pH 8–9) to avoid over-acetylation or side reactions . Post-synthesis purification often employs ion-exchange chromatography or crystallization in ethanol-water mixtures, with purity validated by HPLC (C18 columns, UV detection at 195 nm) .
Q. How can researchers standardize NAG detection in biological samples (e.g., urine, serum)?
NAG detection in biological fluids relies on fluorometric or colorimetric assays targeting its enzymatic activity. For example:
- Fluorometric assay : Use 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide as a substrate; measure fluorescence at 360/450 nm .
- Colorimetric assay : Employ p-nitrophenyl-N-acetyl-beta-D-glucosaminide; quantify absorbance at 405 nm .
Note: Normalize results to creatinine levels in urine samples to account for renal function variability .
Q. What safety protocols are critical when handling NAG in vitro?
NAG is classified as an irritant (Xi hazard symbol). Key safety measures include:
Advanced Research Questions
Q. How can contradictory findings on NAG’s role in inflammatory biomarkers be resolved?
Studies report conflicting NAG activity in conditions like myocardial infarction (MI) and diabetic nephropathy:
- MI patients: No correlation between NAG activity and infarct size, but strong association with systemic inflammation (p=0.0001) .
- Diabetic nephropathy: Elevated urinary NAG (uNAG) correlates with tubular injury but not glomerular filtration rate (GFR) decline .
Methodological reconciliation : - Use longitudinal studies to track NAG dynamics across disease stages.
- Control for confounders (e.g., comorbidities, medication use) via multivariate regression .
Q. What experimental designs are suitable for investigating NAG’s structural mimicry in autoimmune responses?
NAG shares epitopes with host glycoproteins (e.g., cytokeratins), triggering cross-reactive antibodies in rheumatic diseases . Recommended approaches :
- Surface plasmon resonance (SPR) : Quantify antibody affinity for NAG vs. human cytokeratin peptides .
- Animal models : Immunize mice with NAG-conjugated antigens; assess joint inflammation histologically .
- T-cell assays : Isolate peripheral blood mononuclear cells (PBMCs) from patients; measure IFN-γ release post-NAG stimulation .
Q. How can NAG’s lysosomal activity be leveraged to study cellular metabolism in disease models?
NAG is a lysosomal enzyme marker, reflecting cellular stress. Methodology :
- Live-cell imaging : Use fluorescent probes (e.g., LysoTracker Red) to correlate NAG activity with lysosomal pH in real time .
- CRISPR/Cas9 knockout models : Silence NAG-encoding genes (e.g., Hexb) in cell lines; assess autophagy flux via LC3-II Western blot .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in NAG quantification across studies?
Inter-laboratory variability arises from:
- Substrate batch differences (commercial 4-MUG vs. custom-synthesized).
- Assay temperature inconsistencies (optimize at 37°C ± 0.5°C) .
Solutions : - Include internal standards (e.g., deuterated NAG-d3) in LC-MS workflows .
- Adopt harmonized protocols from consortia like the Human Biomarker Project .
Q. What statistical frameworks are robust for meta-analyses of NAG’s diagnostic utility?
For systematic reviews (e.g., uNAG in diabetic nephropathy):
- Apply PRISMA guidelines to minimize selection bias .
- Use random-effects models to account for heterogeneity across studies .
- Perform sensitivity analyses excluding small-sample or low-quality studies (e.g., those without blinding) .
Q. Emerging Research Directions
Q. Can NAG serve as a substrate for metabolic labeling in glycan engineering?
Preliminary studies show NAG incorporation into glycocalyx via metabolic oligosaccharide engineering (MOE):
- Protocol : Incubate cells with peracetylated NAG analogs (e.g., Ac4ManNAz); click chemistry for visualization .
- Limitation : Low efficiency in primary cells vs. immortalized lines .
Q. What advanced imaging techniques validate NAG’s spatial distribution in tissues?
- Lectin histochemistry : Use wheat germ agglutinin (WGA) conjugated to FITC for NAG-specific binding in frozen sections .
- MALDI-TOF MS : Map NAG localization in tissue microarrays with 20-µm spatial resolution .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-68-1, 72-87-7 | |
Record name | β-N-Acetylglucosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-beta-D-glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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